N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
説明
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)10-17-16(20)15-13-7-2-3-8-14(13)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJFODOPSGMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326115 | |
| Record name | N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850016-95-4 | |
| Record name | N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide typically involves the reaction of 3-methoxybenzylamine with 1H-indazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Substitution Patterns on the Aromatic Ring
- N-(4-Chlorophenyl)-Triazolopyrimidine Carboxamide (V1-V10): These derivatives feature a triazolopyrimidine core linked to a 4-chlorophenyl group via a carboxamide bridge.
- N-(3-Methoxyphenyl)-Pyrazole Carboxamide : Replacing the indazole with a pyrazole ring reduces aromatic bulkiness, which may alter receptor selectivity. For example, pyrazole carboxamides have shown dual activity as antioxidants and antimicrobial agents .
Heterocyclic Core Modifications
- N-(4-Chlorophenylmethyl)-N-Methyl Indazole Carboxamide : The addition of a 4-chlorophenylmethyl group and N-methylation enhances lipophilicity, which may improve blood-brain barrier penetration for central nervous system targets .
Functional Analogs
TRPV1 Antagonists
- N-(3-[11C]Methoxyphenyl)-4-Trifluoromethylcinnamide : Radiolabeled analogs like this demonstrate high TRPV1 binding (18 nM Ki), suggesting that the 3-methoxyphenyl group is critical for receptor interaction. However, the cinnamide backbone differs from the indazole carboxamide structure, leading to divergent pharmacokinetic profiles .
Table 1: Key Pharmacological Data of Selected Analogs
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP | Hydrogen Bond Donors/Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| N-[(3-Methoxyphenyl)methyl]-1H-Indazole-3-Carboxamide | 307.34 | 2.8 | 2/4 | 65.7 |
| N-(4-Chlorophenylmethyl)-N-Methyl Indazole Carboxamide | 371.39 | 3.5 | 1/3 | 56.2 |
| N-(3-Methoxyphenyl)-Pyrazole Carboxamide | 258.32 | 2.1 | 2/3 | 72.4 |
Q & A
Basic: What are the established synthetic routes for N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, and what critical reaction conditions optimize yield and purity?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1H-indazole-3-carboxylic acid with 3-methoxybenzylamine using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF under nitrogen. Critical parameters include:
- Temperature : Maintain 0–5°C during activation of the carboxylic acid to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
Yields are optimized by controlling stoichiometry (1.2:1 amine-to-acid ratio) and using catalytic DMAP .
Reference: Synthetic protocols for analogous indazole carboxamides
Basic: How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- NMR : and NMR should confirm the indazole core (δ 8.1–8.3 ppm for H-1), methoxyphenyl group (δ 3.8 ppm for OCH), and carboxamide NH (δ 10.2 ppm).
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI-MS detects [M+H] at m/z 310.1. Purity >95% is validated by UV absorption at 254 nm.
- FT-IR : Carboxamide C=O stretch appears at ~1650 cm; indazole C-N at ~1350 cm .
Basic: What are the primary pharmacological targets of this compound, and which in vitro assays evaluate its receptor binding affinity?
The compound is a synthetic cannabinoid analog targeting CB1 and CB2 receptors. Standard assays include:
- Radioligand displacement : Competition with in HEK293 cells expressing human CB1/CB2.
- cAMP inhibition : Measure G-coupled receptor activity via ELISA or HTRF assays.
- β-arrestin recruitment : Use Tango™ or PathHunter® assays for functional efficacy .
Advanced: How do structural modifications at the indazole 1-position and carboxamide substituents influence cannabinoid receptor binding affinity?
- 1-Position alkylation : Methyl or pentyl groups enhance lipophilicity and CB1 affinity (e.g., CUMYL-PINACA, K = 0.5 nM vs. 12 nM for unsubstituted analogs).
- Carboxamide substituents : Bulky adamantyl or fluorophenyl groups improve selectivity for CB2 (e.g., FUB-APINACA, CB2/CB1 ratio = 5:1).
- Method : Perform iterative SAR using homology modeling (SwissModel) and in silico docking (AutoDock Vina) .
Advanced: What strategies resolve contradictions between computational docking predictions and experimental binding data?
- Solvent effects : Run molecular dynamics (GROMACS) with explicit water to assess hydration of the binding pocket.
- Conformational sampling : Use metadynamics to explore low-energy states missed in rigid docking.
- Mutagenesis : Validate key residues (e.g., CB1 K3.28A) via site-directed mutagenesis and radioligand assays .
Basic: What specific handling protocols and PPE are required given its toxicity profile?
- Ventilation : Use fume hoods to avoid inhalation (H335).
- PPE : Nitrile gloves, safety goggles, and lab coats (skin/eye irritation; H315, H319).
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: What in vitro and in vivo models study metabolic pathways and pharmacokinetics?
- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor identify CYP450 metabolites (e.g., CYP3A4-mediated demethylation).
- Rodent models : Administer 1 mg/kg IV/PO to assess bioavailability and brain penetration (LC-MS/MS quantification).
- Metabolite profiling : UPLC-QTOF detects hydroxylated or glucuronidated derivatives .
Advanced: How can X-ray crystallography elucidate the compound’s 3D conformation and intermolecular interactions?
- Co-crystallization : Soak CB1 receptor crystals (PDB: 5TGZ) with 10 mM compound in PEG 4000 buffer.
- Data collection : Resolve to 2.0 Å using synchrotron radiation (e.g., APS Beamline 23-ID).
- Analysis : Phenix.Refine maps reveal hydrogen bonds between carboxamide NH and D2.60 residue .
Advanced: How should researchers statistically analyze dose-response curves and receptor occupancy studies?
- Curve fitting : Use nonlinear regression (GraphPad Prism) with Hill equation for EC/IC.
- Error modeling : Apply Bayesian hierarchical models (Stan) to account for inter-experiment variability.
- Occupancy : Calculate using Cheng-Prusoff equation with of the radioligand .
Advanced: What analytical techniques detect and quantify degradation products or synthetic byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
